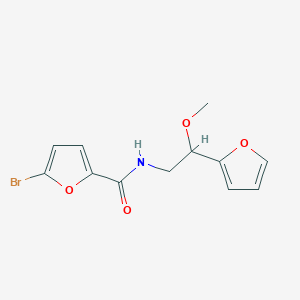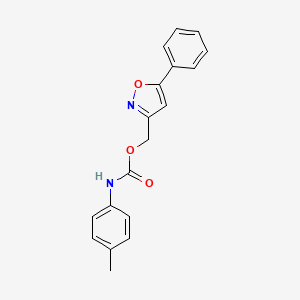
(5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate” is a chemical compound with the molecular formula C18H16N2O3 . It is also known as Carbamic acid, (4-methylphenyl)-, (5-phenyl-3-isoxazolyl)methyl ester .
Molecular Structure Analysis
The molecular structure of “(5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate” is complex, with a molecular weight of 308.33 . The structure includes a carbamate group (N-(4-methylphenyl)carbamate) attached to a (5-phenyl-3-isoxazolyl)methyl group .Scientific Research Applications
Bioactivation Mechanism
A study by Bylund et al. (2012) explored the bioactivation mechanism of phenyl methyl-isoxazole derivatives, which are potent inhibitors of the voltage-gated sodium channel type 1.7. They identified a novel mechanism of bioactivation for these compounds, potentially relevant for (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate, involving the generation of reactive metabolites through specific chemical modifications (Bylund et al., 2012).
Antitumor Activity
Potkin et al. (2014) conducted research on isoxazolyl- and isothiazolylcarbamides, closely related to (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate. Their study focused on the synthesis of these compounds and evaluated their antitumor activity, highlighting the potential of such compounds in cancer treatment (Potkin et al., 2014).
Donor-Acceptor Conjugated Polymers
Jenekhe et al. (2001) synthesized donor-acceptor conjugated copolymers and oligomers, incorporating elements like carbazole and phenothiazine. These materials, which may have structural similarities to (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate, have significant applications in photophysics, potentially influencing the development of novel optical and electronic materials (Jenekhe et al., 2001).
Antimicrobial and Antitumor Agents
Research by Fakhr et al. (2009) on the synthesis and pharmacological evaluation of various compounds, including carbamates, has shown potential applications in developing anti-inflammatory, analgesic, and antitumor agents. This suggests possible research avenues for (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate in similar medical applications (Fakhr et al., 2009).
properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13-7-9-15(10-8-13)19-18(21)22-12-16-11-17(23-20-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAMPGANHJUYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820276 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide](/img/structure/B2842397.png)
![5,8-Dimethylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2842399.png)
![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842400.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2842401.png)
![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)
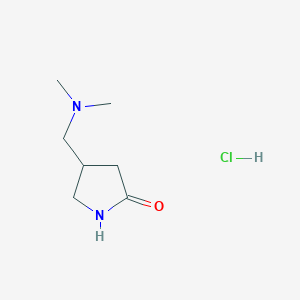
![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)
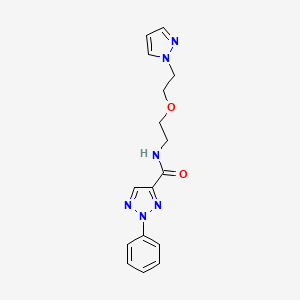
![methyl 3-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2842414.png)
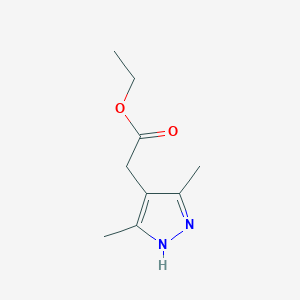


![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2842418.png)
